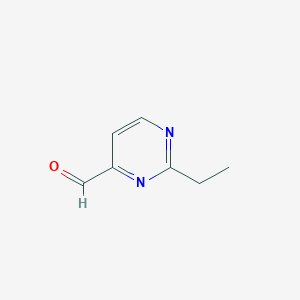
2-Ethyl-4-pyrimidinecarbaldehyde
Vue d'ensemble
Description
2-Ethyl-4-pyrimidinecarbaldehyde, also known as EPCA, is a chemical compound that has gained much significance in the field of chemistry due to its unique properties and potential applications in various fields such as catalysis, organic synthesis, and material science. It has a molecular weight of 136.15 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H8N2O . The InChI key for this compound is AEHRKLWPICLPHR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 136.15 . The storage temperature is recommended to be at -20°C .Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research has explored the synthesis of new compounds using pyrimidinecarbaldehyde derivatives. For instance, Bakulina et al. (2014) demonstrated the synthesis of condensed azines like pyrido[2,3-d]pyrimidine and pyrimido[4,5,6-de][1,6]naphthyridine derivatives through reactions involving 4,6-dichloropyrimidine-5-carbaldehyde and other compounds (Bakulina et al., 2014).
Anti-bacterial Applications
Deshmukh et al. (2009) developed an efficient approach to synthesize 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines, demonstrating their significant anti-bacterial activity against various bacteria (Deshmukh et al., 2009).
Antibacterial and Antioxidant Activities
In 2016, Bhoi et al. conducted a study emphasizing the microwave-assisted synthesis of novel benzothiazole and pyrimidine derivatives, highlighting their antibacterial and antioxidant activities, as well as antitubercular activity against Mycobacterium tuberculosis (Bhoi et al., 2016).
Synthesis of Pyrimidine Derivatives
Trivedi et al. (2008) explored the synthesis of new pyrimidine derivatives via a novel chalcone series and evaluated their antimycobacterial activities against Mycobacterium tuberculosis (Trivedi et al., 2008).
Synthesis of Pyrido and Pyrimido Derivatives
A study by Perandones & Soto (1998) focused on the synthesis of pyrido[2,3-d]pyrimidines and pyrimido-[4,5-b]quinoline derivatives from aminopyrimidinecarbaldehydes, showing the potential for various applications in chemical synthesis (Perandones & Soto, 1998).
Microwave Assisted Synthesis for Biological Activity
Youssef & Amin (2012) utilized Biginelli reaction for the production of thiazolopyrimidine derivatives, which displayed moderate to good antioxidant and antimicrobial activities (Youssef & Amin, 2012).
Synthesis of Dihydropyrimidines for Diabetes Treatment
Yar et al. (2014) established a method for synthesizing dihydropyrimidines, which showed inhibitory activity against α-glucosidase, indicating potential for treating type 2 diabetes (Yar et al., 2014).
Antimicrobial Agent Synthesis
Abu-Melha (2014) synthesized novel pyrimido[4,5-d]pyrimidine derivatives, testing and evaluating them as antimicrobial agents (Abu-Melha, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-ethylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-7-8-4-3-6(5-10)9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHRKLWPICLPHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652876 | |
| Record name | 2-Ethylpyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092299-36-9 | |
| Record name | 2-Ethylpyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(morpholin-4-yl)ethyl]oxan-4-amine](/img/structure/B1372568.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1372571.png)
![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one](/img/structure/B1372572.png)

![4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1372574.png)




![7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1372585.png)
![Tert-butyl 4-{4-[(methylamino)methyl]pyridin-2-yl}piperazine-1-carboxylate](/img/structure/B1372586.png)

![1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1372589.png)
![N-[3-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B1372590.png)
